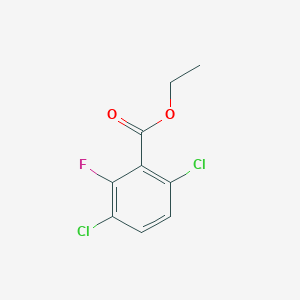

Ethyl 3,6-dichloro-2-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dichloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPWVDGIBMYFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,6 Dichloro 2 Fluorobenzoate and Its Key Precursors

Halogenation Strategies for Fluorinated Benzene (B151609) Analogues

The synthesis often starts with a fluorinated benzene derivative, followed by selective chlorination.

Achieving the specific 3,6-dichloro substitution pattern on a 2-fluorinated aromatic ring is a significant synthetic hurdle. Direct chlorination of 2-fluorobenzoic acid or its derivatives tends to yield a mixture of isomers due to the directing effects of the existing substituents.

One potential strategy involves the chlorination of a precursor molecule where the desired regiochemistry is controlled by other functional groups that are later converted to the carboxylic acid. For example, the chlorination of 2-fluorotoluene (B1218778) could be explored, followed by oxidation of the methyl group to a carboxylic acid. However, controlling the chlorination to achieve the desired 3,6-dichloro-2-fluorotoluene is challenging.

A more reliable method for controlling regiochemistry is the Sandmeyer reaction, which utilizes a diazonium salt derived from an amino group. A plausible route starts with 2,5-dichloroaniline (B50420). Diazotization of 2,5-dichloroaniline with an agent like sodium nitrite (B80452) in an acidic medium, followed by a fluorinating agent, could potentially introduce the fluorine at the 2-position. google.comchemicalbook.com The Balz-Schiemann reaction, which uses tetrafluoroborate (B81430) anions, is a classic method for introducing fluorine via a diazonium salt. environmentclearance.nic.in

Alternatively, starting from 2-amino-6-chlorotoluene, a Sandmeyer reaction could be used to introduce the second chlorine atom to produce 2,6-dichlorotoluene. scbt.com Subsequent functionalization would then be required to introduce the fluorine and the carboxylic acid groups.

Another approach involves the use of organometallic intermediates. For example, directed ortho-metalation of a substituted fluorobenzene (B45895) could be used to introduce a functional group that can then be converted to a chlorine atom or a carboxylic acid.

The introduction of a fluorine atom onto a pre-existing dichlorinated aromatic ring is another viable strategy. For instance, starting from a 2,5-dichlorinated aniline (B41778) or phenol (B47542) derivative, a fluorination reaction could be employed.

The Sandmeyer reaction, as mentioned previously, is a powerful tool for introducing fluorine. Diazotization of an appropriately substituted aniline, such as 2-amino-3,6-dichlorobenzoic acid (if available), followed by treatment with a fluoride (B91410) source like HF or HBF₄, could yield the desired product.

Nucleophilic aromatic substitution (SNAAr) can also be used to introduce fluorine, but it typically requires an activating group (electron-withdrawing) ortho or para to the leaving group (e.g., a nitro or chloro group).

A patent for the synthesis of the related compound, 3,6-dichloro-2-hydroxybenzoic acid, starts from 2,5-dichlorophenol (B122974) and introduces a carboxyl group via a Kolbe-Schmitt reaction. A similar strategy for the fluoro analogue would require a suitable fluorinated starting material.

Table 2: Potential Precursors for the Synthesis of the 3,6-dichloro-2-fluorobenzene Core

| Starting Material | Key Transformation(s) |

| 2,5-Dichloroaniline | Diazotization, Fluorination (e.g., Balz-Schiemann reaction), Carboxylation |

| 2-Fluorotoluene | Regioselective Chlorination, Oxidation |

| 2,5-Dichlorophenol | (Analogy) Introduction of fluorine and carboxylic acid |

Construction of the 3,6-dichloro-2-fluorobenzene Core

Nitration and Reduction Pathways for Substituted Benzoic Acids

A primary route to the precursor of Ethyl 3,6-dichloro-2-fluorobenzoate involves the nitration of a dichlorinated benzoic acid, followed by reduction of the nitro group to an amine, which can then be converted to the fluoro-substituted compound.

The synthesis commences with the nitration of 2,6-dichlorobenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at room temperature. The reaction demonstrates high selectivity, yielding 2,6-dichloro-3-nitrobenzoic acid with a chemical purity of over 98% and a yield of approximately 94.5%. researchgate.net

Following nitration, the subsequent step is the reduction of the nitro group to form 2,6-dichloro-3-aminobenzoic acid. A variety of reducing agents can be employed for the reduction of nitroarenes. Traditional methods often utilize metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. organic-chemistry.org More environmentally friendly approaches are gaining traction, employing systems like iron in the presence of calcium chloride or formic acid as a green reductant. organic-chemistry.org The use of a commercially available homogeneous iron catalyst has also been shown to be effective for the reduction of nitro groups under mild conditions. nih.gov Another green approach involves the use of zinc powder with acetic acid. nih.gov The selection of the reducing agent is critical to avoid side reactions, such as dehalogenation, which can occur under harsh reduction conditions.

The resulting 2,6-dichloro-3-aminobenzoic acid is a key intermediate. The amino group serves as a precursor to the fluorine substituent via a diazotization reaction followed by a fluorination step, commonly the Balz-Schiemann reaction.

Derivatization from Haloacetophenones via Rearrangement or Cleavage Reactions

An alternative synthetic strategy for halogenated benzoic acids involves the derivatization of haloacetophenones. One such method is the Willgerodt-Kindler reaction, which can convert an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgscispace.com This reaction typically involves heating the ketone with sulfur and an amine, such as morpholine. wikipedia.org For instance, a haloacetophenone could potentially be converted to a phenylthioamide, which upon hydrolysis would yield the desired substituted benzoic acid.

Another potential route starting from a haloacetophenone is exemplified by the synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952) from 2,6-dichloro-3-fluoroacetophenone. This process involves a chlorination step followed by ammonolysis and subsequent dehydration to yield the nitrile. google.comresearchgate.net The nitrile can then be hydrolyzed to the corresponding carboxylic acid, 3,6-dichloro-2-fluorobenzoic acid.

These routes from haloacetophenones offer alternative starting points and may be advantageous depending on the availability and cost of the initial materials.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

In the nitration of 2,6-dichlorobenzoic acid, controlling the reaction temperature and the ratio of nitric acid to sulfuric acid is crucial for achieving high yields and minimizing the formation of unwanted isomers.

For the subsequent fluorination via the Balz-Schiemann reaction, several factors can be optimized. numberanalytics.com The thermal decomposition of the intermediate diazonium tetrafluoroborate salt is a critical step, and the temperature needs to be carefully controlled, typically between 80°C and 150°C, to ensure efficient conversion without promoting side reactions. numberanalytics.com The choice of solvent can also influence the outcome, with low- or non-polar solvents sometimes improving the yield of the fluorination. nih.gov Furthermore, the purity of the starting aryl diazonium tetrafluoroborate salt is paramount for achieving high yield and selectivity. numberanalytics.com Innovations in the Balz-Schiemann reaction include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF6−) or hexafluoroantimonates (SbF6−), which have been shown to improve yields for certain substrates. wikipedia.org

The final esterification step to produce the ethyl ester can also be optimized. While classic Fischer esterification using ethanol (B145695) in the presence of a strong acid catalyst is a common method, newer, milder techniques can offer better yields and purity. The Steglich esterification, for example, uses a coupling agent and can be performed at room temperature. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve safety.

A key area for green improvement is the choice of solvents. Traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide are effective but pose environmental and health hazards. whiterose.ac.uk Greener alternatives are being explored for various reaction types. For esterification reactions, acetonitrile (B52724) has been proposed as a less hazardous solvent system. nih.gov Other green solvents include those derived from biomass, such as 2-methyltetrahydrofuran (B130290) and ethyl lactate. wikipedia.orgnih.gov

The reduction of the nitro group is another step where green chemistry can be applied. As mentioned earlier, the use of earth-abundant and less toxic metals like iron as catalysts, in combination with green reductants like formic acid or even just water, presents a more sustainable alternative to traditional heavy metal catalysts. nih.govnih.gov Catalytic transfer hydrogenation using recyclable catalysts is also a promising green approach. organic-chemistry.org

For the Balz-Schiemann reaction, the use of ionic liquids as a reaction medium has been explored as a greener alternative to traditional organic solvents. researchgate.net Ionic liquids can offer advantages such as high thermal stability, low vapor pressure, and the potential for recyclability, which can lead to a cleaner reaction process and reduced waste. researchgate.net

By systematically evaluating each step of the synthetic pathway and incorporating these green chemistry principles, the production of this compound can be made more sustainable and efficient.

Chemical Reactivity and Transformative Chemistry of Ethyl 3,6 Dichloro 2 Fluorobenzoate

Reactions at the Ester Moiety

The ester functional group in Ethyl 3,6-dichloro-2-fluorobenzoate is a key site for chemical transformations, including hydrolysis, transesterification, amidation, and hydrazinolysis. The kinetics and feasibility of these reactions are influenced by the electronic effects of the halogen substituents on the aromatic ring and the steric hindrance they impose.

Hydrolysis and Saponification Kinetics

The hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis is also known as saponification.

The rate of alkaline hydrolysis of ethyl benzoates is sensitive to both the electronic and steric nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis by stabilizing the negatively charged transition state formed during nucleophilic attack by the hydroxide (B78521) ion. In this compound, the three halogen atoms (two chlorine and one fluorine) are strongly electron-withdrawing through their inductive effects. This is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a faster rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

Table 1: Expected Factors Influencing the Hydrolysis Rate of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

| Electronic Effect | Increase | The electron-withdrawing nature of the two chlorine and one fluorine atoms increases the electrophilicity of the carbonyl carbon. |

| Steric Effect | Decrease | The presence of substituents at the 2- and 6-positions (ortho to the ester group) sterically hinders the approach of the nucleophile. |

Transesterification Reactions with Alcohol Nucleophiles

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base.

Similar to hydrolysis, the susceptibility of this compound to transesterification is governed by the electrophilicity of the carbonyl carbon and steric accessibility. The electron-withdrawing halogen substituents would favor the nucleophilic attack of an incoming alcohol molecule. However, the di-ortho substitution pattern presents a significant steric barrier.

For transesterification to proceed efficiently with alcohol nucleophiles, the steric hindrance of both the ester and the incoming alcohol is crucial. Reactions with small, unhindered primary alcohols are more likely to be successful than those with bulky secondary or tertiary alcohols. The choice of catalyst can also play a role in overcoming the steric barrier.

Amidation and Hydrazinolysis Pathways

Amidation involves the reaction of the ester with an amine to form an amide, while hydrazinolysis is the reaction with hydrazine (B178648) to form a hydrazide. These reactions are important for the synthesis of a variety of derivatives.

The direct amidation of esters, including sterically hindered ones, can be challenging and often requires harsh conditions or the use of specific catalysts nih.gov. For this compound, the steric hindrance from the ortho substituents would likely necessitate the use of forcing conditions (high temperature and pressure) or specialized reagents to facilitate the reaction with amines.

Hydrazinolysis, the reaction with hydrazine (N₂H₄), is generally a more facile process than amidation with primary or secondary amines. Hydrazine is a highly reactive nucleophile, and the resulting acyl hydrazides are valuable intermediates in organic synthesis researchgate.netrsc.org. The reaction of this compound with hydrazine would be expected to proceed to form 3,6-dichloro-2-fluorobenzohydrazide. This reaction is a common method for converting esters to hydrazides, which can then be used in the synthesis of various heterocyclic compounds researchgate.net.

Aromatic Substitution Reactions

The benzene ring of this compound is substituted with three halogen atoms, making it a substrate for aromatic substitution reactions. The nature of these reactions, whether nucleophilic or electrophilic, is dictated by the electronic properties of the substituents.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group libretexts.org.

In this compound, the ester group (-COOEt) and the halogen atoms are all electron-withdrawing. This deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. The fluorine atom, being the most electronegative, is generally the best leaving group in SNAr reactions among the halogens when the reaction is addition-elimination controlled youtube.com. The presence of electron-withdrawing chlorine atoms and the ester group ortho and para to the fluorine atom would further activate it towards nucleophilic displacement.

Therefore, it is plausible that a strong nucleophile could displace the fluorine atom at the C2 position. The chlorine atoms at C3 and C6 are also potential leaving groups, but their displacement would be less favorable compared to fluorine in a typical SNAr mechanism. The regioselectivity of the substitution would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Table 2: Potential Nucleophilic Aromatic Substitution Sites in this compound

| Position | Leaving Group | Activating Groups (Ortho/Para) | Expected Reactivity |

| C2 | -F | -COOEt (ortho), -Cl (ortho) | High |

| C3 | -Cl | -F (ortho), -COOEt (meta) | Moderate |

| C6 | -Cl | -F (para), -COOEt (ortho) | High |

Electrophilic Aromatic Substitution: Reactivity Considerations

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The rate and regioselectivity of EAS are strongly influenced by the substituents already present on the ring.

In this compound, all available positions on the aromatic ring are occupied by substituents. Therefore, for an electrophilic aromatic substitution to occur, one of the existing substituents would need to be replaced in an ipso-substitution reaction, or the reaction would have to take place on a less substituted derivative. Given the strong deactivation of the ring by three halogens and an ester group, forcing conditions would be required for any electrophilic substitution to occur. The directing effects of the existing substituents would also lead to a complex mixture of products if any reaction were to take place. In general, electrophilic aromatic substitution on such a highly substituted and deactivated ring is expected to be very difficult.

Cross-Coupling Chemistry

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals. semanticscholar.org For this compound, the two C-Cl bonds represent potential sites for such reactions. The C-F bond is generally much less reactive in typical palladium-catalyzed cycles. nih.gov

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures. youtube.com The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, making the C-Cl bonds of this compound challenging substrates that often require specialized catalysts and conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. researchgate.net For this compound, a Suzuki-Miyaura reaction would involve coupling with a boronic acid or ester to form a biaryl structure. The reaction requires a palladium catalyst, often with bulky, electron-rich phosphine (B1218219) ligands, and a base. researchgate.net The choice of catalyst and reaction conditions would be crucial to achieve coupling at the C-Cl positions and to control the regioselectivity between the C3 and C6 positions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. libretexts.org The reaction of this compound with an alkene like ethyl acrylate would be expected to yield a substituted cinnamate derivative. The success of the reaction on the dichloro-substrate would depend on using a sufficiently active catalytic system capable of activating the C-Cl bonds. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Coupling this compound with an alkyne such as phenylacetylene would produce an alkynyl-substituted benzoate derivative. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov

Illustrative Data on Palladium-Catalyzed Cross-Coupling Reactions

The following table presents hypothetical data for typical palladium-catalyzed cross-coupling reactions, illustrating potential outcomes for a substrate like this compound under optimized conditions. Specific experimental results for this compound are not widely available in published literature.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Potential Product(s) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | Ethyl 3-chloro-2-fluoro-6-phenylbenzoate |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 120 | Ethyl 3-chloro-2-fluoro-6-styrylbenzoate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | Ethyl 3-chloro-2-fluoro-6-(phenylethynyl)benzoate |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling, other transition metals like nickel, copper, and iron are also employed, sometimes offering different reactivity or being more cost-effective.

Nickel-Catalyzed Coupling: Nickel catalysts are particularly effective for coupling unreactive aryl chlorides. Reactions like the Negishi (using an organozinc reagent) or Kumada (using a Grignard reagent) couplings could potentially be applied to this compound. These reactions often proceed under different conditions and may exhibit different selectivity compared to their palladium-catalyzed counterparts.

Hiyama Coupling: This reaction utilizes organosilanes as coupling partners, activated by a fluoride (B91410) source. nih.govorganic-chemistry.org A palladium-catalyzed Hiyama coupling could be a viable method for the functionalization of this compound, given the known stability and low toxicity of organosilicon reagents. nih.gov

Functional Group Interconversions on the Aromatic Ring

Functional group interconversion refers to the transformation of one functional group into another. ub.edu On the aromatic ring of this compound, the chlorine atoms are the most likely sites for such transformations, primarily through nucleophilic aromatic substitution (SₙAr). The fluorine atom is generally less reactive as a leaving group in SₙAr reactions. The strong electron-withdrawing nature of the fluorine and the ester group activates the ring towards nucleophilic attack.

Potential interconversions include:

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (3,6-dichloro-2-fluorobenzoic acid) under acidic or basic conditions.

Amination: Reaction with amines (e.g., Buchwald-Hartwig amination) could replace one of the chlorine atoms with a nitrogen-containing group. This typically requires a palladium or copper catalyst.

Alkoxylation: One of the chlorine atoms could be substituted by an alkoxide (e.g., sodium methoxide) to form an ether, often under thermal conditions or with copper catalysis.

Chemo- and Regioselectivity in Complex Reaction Systems

In a molecule with multiple potential reaction sites, such as this compound, controlling the chemo- and regioselectivity is paramount.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In cross-coupling reactions, the C-Cl bonds are significantly more reactive than the C-F bond, allowing for selective functionalization at the chlorinated positions. nih.gov The ester group is typically stable under most cross-coupling conditions.

Regioselectivity: This concerns which of the two identical chlorine atoms (at C3 and C6) would react preferentially. Several factors influence this outcome:

Steric Hindrance: The ethyl ester group at C1 and the fluorine atom at C2 create a sterically hindered environment around the C6-Cl bond. In contrast, the C3-Cl bond is less sterically encumbered. Therefore, reactions involving bulky reagents or catalysts might favor substitution at the C3 position.

Electronic Effects: The fluorine atom at C2 exerts a strong inductive electron-withdrawing effect, which could influence the relative reactivity of the adjacent chlorine atoms. The precise electronic activation or deactivation at each position can be complex. In many polyhalogenated systems, catalyst-ligand interactions and substrate-directing effects play a crucial role in determining the site of reaction. nih.govnih.gov For instance, the choice of phosphine ligand in a palladium-catalyzed reaction can sometimes reverse the inherent regioselectivity of a substrate. rsc.org

Controlling these selectivity aspects allows for the stepwise and site-specific elaboration of the this compound scaffold, enabling the synthesis of diverse, highly substituted aromatic compounds. researchgate.net

Derivatives and Analogues of Ethyl 3,6 Dichloro 2 Fluorobenzoate

Synthesis of Novel Benzoate (B1203000) Esters with Modified Substituent Patterns

The modification of the substituent pattern on the aromatic ring of ethyl 3,6-dichloro-2-fluorobenzoate is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the ester group, activates the ring towards attack by nucleophiles. The fluorine atom, being the best leaving group among the halogens in this context, is often the primary site of substitution.

Research into related dihalofluorobenzoates has shown that various nucleophiles can be employed to displace the halide substituents. For instance, the reaction with amines can lead to the introduction of amino groups. A plausible synthetic route for a novel benzoate ester would involve the reaction of this compound with an amine, such as ammonia (B1221849) or a primary amine, to yield an aminodichlorobenzoate ester. The reaction conditions would typically involve a polar aprotic solvent and elevated temperatures to facilitate the substitution.

Another approach to modify the substituent pattern is through the displacement of the chloro groups. While chlorine is a less reactive leaving group than fluorine in SNAr, under forcing conditions or with highly reactive nucleophiles, its substitution is feasible. For example, reaction with sodium methoxide (B1231860) could potentially lead to the formation of a methoxy-chloro-fluorobenzoate ester.

The following table summarizes potential novel benzoate esters synthesized from this compound based on known SNAr reactions on analogous compounds.

| Reactant | Reagent | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Ammonia | Ethyl 2-amino-3,6-dichlorobenzoate | Nucleophilic Aromatic Substitution |

| This compound | Sodium methoxide | Ethyl 3-chloro-2-fluoro-6-methoxybenzoate | Nucleophilic Aromatic Substitution |

| This compound | Ethylamine | Ethyl 3,6-dichloro-2-(ethylamino)benzoate | Nucleophilic Aromatic Substitution |

Transformations Leading to Carboxylic Acid and Amide Derivatives

The ethyl ester functionality of this compound is a key handle for the synthesis of the corresponding carboxylic acid and amide derivatives.

Hydrolysis to 3,6-dichloro-2-fluorobenzoic acid: The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is generally carried out by heating the ester in the presence of a strong acid, like sulfuric acid, in an aqueous medium. The resulting 3,6-dichloro-2-fluorobenzoic acid is a valuable intermediate for further synthetic elaborations.

Formation of 3,6-dichloro-2-fluorobenzamide: The synthesis of the corresponding amide can be approached in several ways. A common method involves the initial hydrolysis of the ester to the carboxylic acid, which is then converted to the more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia or a primary or secondary amine readily affords the desired amide.

Alternatively, direct amidation of the ester is possible, though it often requires more forcing conditions or the use of specific catalysts. mdpi.com This can be achieved by heating the ester with an amine at high temperatures, sometimes in the presence of a Lewis acid or a base catalyst to facilitate the reaction.

The table below outlines the transformation of this compound into its carboxylic acid and amide derivatives.

| Starting Material | Reagents | Product | Transformation |

|---|---|---|---|

| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 3,6-dichloro-2-fluorobenzoic acid | Hydrolysis |

| 3,6-dichloro-2-fluorobenzoic acid | 1. SOCl2 2. NH3 | 3,6-dichloro-2-fluorobenzamide | Amidation (via acyl chloride) |

| This compound | Ammonia, Heat, Catalyst | 3,6-dichloro-2-fluorobenzamide | Direct Amidation |

Heterocyclic Ring Annulation and Fusion Reactions

The functional groups present in derivatives of this compound provide anchor points for the construction of fused heterocyclic ring systems. For instance, the corresponding 2-amino-3,6-dichlorobenzoic acid derivative is a key precursor for the synthesis of quinazolines.

The synthesis of quinazoline (B50416) derivatives often involves the condensation of an anthranilic acid (2-aminobenzoic acid) derivative with a one-carbon synthon. For example, reacting 2-amino-3,6-dichlorobenzoic acid with formamide (B127407) or triethyl orthoformate would be expected to yield a 5,8-dichloro-4-oxo-3,4-dihydroquinazoline. Further chemical modifications could then be performed on the quinazoline core.

Similarly, the synthesis of benzothiadiazine dioxides can be envisioned. Starting from a 2-aminobenzenesulfonamide (B1663422) derivative, which could potentially be synthesized from the corresponding sulfonic acid of the parent benzoate, cyclization with a suitable carbonyl compound can lead to the formation of the benzothiadiazine ring system. While direct examples starting from this compound are not prevalent in the literature, the known reactivity of related anthranilic acids and their derivatives suggests these pathways are feasible. researchgate.netmdpi.comsemanticscholar.orgnih.govscispace.comresearchgate.net

The following table illustrates potential heterocyclic ring systems that could be synthesized from derivatives of this compound.

| Precursor Derivative | Reaction Partner | Potential Heterocyclic Product |

|---|---|---|

| 2-Amino-3,6-dichlorobenzoic acid | Formamide | 5,8-Dichloro-3,4-dihydroquinazolin-4-one |

| 2-Amino-3,6-dichlorobenzenesulfonamide | Triethyl orthoformate | 5,8-Dichloro-2H-1,2,4-benzothiadiazine 1,1-dioxide |

Development of Isomeric and Homologous Compounds

The synthesis of isomers and homologs of this compound allows for the exploration of the structure-activity relationship of these compounds in various applications.

Isomeric Compounds: The positional isomers of this compound, such as ethyl 2,3-dichloro-6-fluorobenzoate or ethyl 3,5-dichloro-2-fluorobenzoate, would exhibit different chemical and physical properties due to the altered electronic and steric environment of the substituents. The synthesis of these isomers would typically start from the corresponding isomeric dichlorofluorobenzoic acids, which can be prepared through various synthetic routes, often involving multi-step sequences of nitration, reduction, diazotization, and halogenation of appropriate precursors. For example, a patent describes the synthesis of 2-hydroxy-3,6-dichlorobenzoic acid, which could be a precursor to an isomer. lookchemmall.com

Homologous Compounds: Homologs of this compound, such as the methyl, propyl, or butyl esters, can be prepared by standard esterification procedures. The most common method would be the Fischer esterification of 3,6-dichloro-2-fluorobenzoic acid with the corresponding alcohol (methanol, propanol, butanol, etc.) in the presence of a catalytic amount of a strong acid like sulfuric acid. Alternatively, transesterification of the ethyl ester with another alcohol under appropriate conditions could also yield the desired homolog.

The table below provides an overview of potential isomeric and homologous compounds.

| Compound Type | Example Compound Name | General Synthetic Approach |

|---|---|---|

| Isomer | Ethyl 2,3-dichloro-6-fluorobenzoate | Esterification of 2,3-dichloro-6-fluorobenzoic acid |

| Isomer | Ethyl 3,5-dichloro-2-fluorobenzoate | Esterification of 3,5-dichloro-2-fluorobenzoic acid |

| Homolog | Mthis compound | Fischer esterification of 3,6-dichloro-2-fluorobenzoic acid with methanol |

| Homolog | Propyl 3,6-dichloro-2-fluorobenzoate | Fischer esterification of 3,6-dichloro-2-fluorobenzoic acid with propanol |

Theoretical and Computational Chemistry Studies of Ethyl 3,6 Dichloro 2 Fluorobenzoate

Density Functional Theory (DFT) Calculations: Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 3,6-dichloro-2-fluorobenzoate, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are instrumental in determining its optimized molecular geometry and analyzing its electronic properties. tcsedsystem.eduresearchgate.net

The optimized geometry of this compound would reveal key structural parameters. Based on studies of similar substituted benzoic acids, the planarity of the benzene (B151609) ring is expected, with the substituents causing minor distortions. researchgate.netnih.gov The orientation of the ethyl ester group relative to the aromatic ring is of particular interest, with a likely non-planar conformation to minimize steric hindrance between the ester group and the ortho-substituents. nist.gov

Table 1: Predicted Geometric Parameters for this compound (Based on analogous compounds)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-Cl Bond Angle | ~119° |

| C-C-F Bond Angle | ~120° |

| O=C-O Bond Angle | ~124° |

Note: These values are estimations based on DFT studies of structurally similar halogenated benzoic acids and esters. tcsedsystem.eduresearchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of intramolecular charge transfer (ICT) interactions, which are key to understanding the molecule's stability and electronic properties.

In this compound, significant hyperconjugative interactions are expected. These would involve the delocalization of electron density from the lone pairs of the oxygen, fluorine, and chlorine atoms to the antibonding orbitals of the aromatic ring and the carbonyl group. For instance, the interaction between the lone pair of the ester oxygen and the π* orbital of the C=O bond contributes to the resonance stabilization of the ester group. Similarly, interactions between the lone pairs of the halogen atoms and the π* orbitals of the benzene ring influence the electronic distribution and reactivity of the molecule. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MESP map is expected to show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl group and the halogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the ethyl group and the aromatic ring, highlighting them as potential sites for nucleophilic attack. The fluorine atom, being the most electronegative, will exhibit a strongly negative region, while the areas around the chlorine atoms will also be negative, though to a lesser extent. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability (β). Molecules with large hyperpolarizability values often possess a significant intramolecular charge transfer character.

Theoretical calculations can predict the NLO properties of this compound. The presence of both electron-donating (ester group) and electron-withdrawing (halogen) substituents on the aromatic ring suggests that this molecule could exhibit NLO properties. Computational studies on similar donor-acceptor substituted aromatic systems have shown that the arrangement and nature of the substituents play a crucial role in determining the magnitude of the hyperpolarizability. It is predicted that this compound would possess a moderate NLO response. researchgate.netresearchgate.net

Table 2: Predicted Non-Linear Optical Properties of this compound in Comparison to Related Compounds

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| Urea (reference) | 1.37 | 0.37 x 10⁻³⁰ |

| N-(3,5-dichlorobenzylidene)aniline | ~2.5 | ~1.5 x 10⁻³⁰ |

| N-(3,5-dichlorobenzylidene)4-nitroaniline | ~5.0 | ~5.0 x 10⁻³⁰ |

| This compound (Predicted) | ~3-4 | ~2-3 x 10⁻³⁰ |

Note: The values for the reference compounds are from published studies. researchgate.net The values for this compound are theoretical predictions based on its structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Molecules

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a compound like this compound, which belongs to a class of compounds often investigated for herbicidal or pesticidal activity, QSAR can be a valuable tool for designing related molecules with improved efficacy.

A QSAR model for a series of related halogenated benzoates would typically involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By establishing a statistical relationship between these descriptors and the observed biological activity (e.g., IC50 values for a particular target), one can predict the activity of new, unsynthesized molecules. For halogenated compounds, descriptors related to the size, polarizability, and electronegativity of the halogen atoms are often crucial. mdpi.comnih.gov

Molecular Dynamics Simulations: Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment. acs.org For this compound, MD simulations can offer insights into the flexibility of the ethyl ester chain and its interactions with different solvents.

The conformational landscape of the ethyl group is of particular interest. Rotational barriers around the C-O and C-C bonds of the ester group will determine the preferred conformations in the gas phase and in solution. nist.gov MD simulations can explore these conformational preferences and the timescale of transitions between different conformers.

Furthermore, MD simulations can be used to study the solvation of this compound in various solvents. The interactions between the solute and solvent molecules, including hydrogen bonding and van der Waals forces, can be analyzed. This information is crucial for understanding its solubility and transport properties. For instance, in a polar solvent like water, the simulations would likely show the polar ester group interacting favorably with water molecules, while the nonpolar halogenated benzene ring would be less solvated. In a nonpolar solvent, the interactions would be dominated by dispersion forces. mdpi.com

Strategic Utility of Ethyl 3,6 Dichloro 2 Fluorobenzoate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing halogen substituents and an ester functionality makes Ethyl 3,6-dichloro-2-fluorobenzoate a valuable starting material for a variety of chemical transformations. These features allow for selective modifications of the aromatic ring, paving the way for the synthesis of more intricate structures.

Intermediates for Fluorinated Agrochemical Compounds

While direct evidence for the use of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in known classes of herbicides and fungicides. The dichloro- and fluoro- substitutions on the benzoic acid core are critical toxophores in several active ingredients. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, a common step in the synthesis of many agrochemicals. The resulting 3,6-dichloro-2-fluorobenzoic acid can then be coupled with various amines or other functional groups to generate a library of potential herbicidal or fungicidal candidates. The specific substitution pattern of this compound makes it a potential, albeit not widely reported, precursor for the synthesis of novel crop protection agents.

Building Blocks for Pharmaceutical Scaffolds and Chemical Probes

The utility of this compound extends into the realm of medicinal chemistry, where it can serve as a foundational element for the creation of new therapeutic agents and biological tools.

Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer, inflammation, and fibrosis. Consequently, the development of ATX inhibitors is a significant area of pharmaceutical research. Although direct synthesis of autotaxin inhibitors using this compound is not explicitly detailed, the core structure is relevant. Many potent ATX inhibitors feature a substituted aromatic ring. The synthetic versatility of this compound would allow for its conversion into various intermediates that could be incorporated into potential inhibitor scaffolds. For instance, the ester could be converted to an amide, and the chlorine atoms could be displaced through nucleophilic aromatic substitution reactions to introduce functionalities that interact with the active site of the ATX enzyme.

Substituted heterocyclic systems are ubiquitous in pharmaceuticals. The reactive sites on this compound provide multiple handles for the construction of such systems. For example, the ester group can be reduced to an alcohol, which can then participate in cyclization reactions. More commonly, the halogen substituents can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in building complex heterocyclic frameworks like quinolines, indoles, and benzimidazoles, which are core structures in a vast array of marketed drugs. The specific arrangement of the halogens on this compound could direct the regioselectivity of these cyclization reactions, leading to the formation of unique and potentially bioactive heterocyclic compounds.

Construction of Advanced Material Precursors

The properties that make this compound a useful building block in life sciences also translate to materials science. The high degree of halogenation can impart properties such as flame retardancy and thermal stability. The ester functionality can be polymerized or incorporated into larger polymer backbones. Through reactions such as polycondensation or by modifying it to a polymerizable group like a vinyl or an acetylene, this compound could serve as a monomer for the creation of specialty polymers with tailored electronic or physical properties. The presence of fluorine is particularly interesting for applications in areas like liquid crystals and organic electronics.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, are highly valued for their efficiency and atom economy. While specific examples of this compound participating in named MCRs are not prevalent in the literature, its functional groups suggest potential applications. For instance, after conversion of the ester to the corresponding aldehyde, it could potentially participate in reactions like the Biginelli or Hantzsch reactions to form dihydropyrimidines and dihydropyridines, respectively. The electron-deficient nature of the aromatic ring could also influence the reactivity and outcome of such transformations, potentially leading to novel molecular scaffolds.

The Strategic Role of this compound in Catalyst Ligand Development Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of this compound in the development and optimization of catalyst ligands. This halogenated aromatic ester, while possessing a unique substitution pattern that could theoretically be of interest in fine chemical synthesis, has not been identified as a key precursor or building block for any established class of catalyst ligands in the reviewed literature.

Catalyst ligand development is a cornerstone of modern chemical synthesis, enabling high efficiency, selectivity, and broad substrate scope in a vast array of chemical transformations. The performance of a metal catalyst is critically dependent on the electronic and steric properties of its coordinating ligands. Researchers continuously explore novel molecular scaffolds to fine-tune these properties for specific catalytic applications.

Typically, the synthesis of advanced ligands, such as the widely used biaryl phosphines (e.g., Buchwald-type ligands), involves multi-step synthetic sequences. These sequences often rely on strategic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core biaryl framework. Subsequently, phosphorus-containing moieties are introduced to create the final phosphine (B1218219) ligand. While halogenated and fluorinated aromatic compounds are frequently employed as starting materials in these syntheses, the specific utility of this compound in this context has not been reported.

The absence of this compound in the literature concerning catalyst ligand synthesis suggests that it may not be a preferred starting material or intermediate for the currently known and utilized ligand classes. Alternative, more readily available or synthetically versatile precursors may be favored by researchers in the field.

It is important to note that the absence of published data does not definitively preclude its use in proprietary, unpublished industrial processes. However, based on the accessible scientific record, a detailed, evidence-based discussion on the strategic utility of this compound for catalyst ligand development and optimization cannot be provided at this time. Further research and publication in this specific area would be necessary to elaborate on its potential role.

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Sustainable Production

The industrial synthesis of specialty chemicals, including halogenated aromatics, is undergoing a paradigm shift towards more sustainable and environmentally benign processes. Traditional methods for producing compounds like benzoic acid and its derivatives often rely on petrochemical feedstocks and can generate significant waste. researchgate.net Future research into the production of Ethyl 3,6-dichloro-2-fluorobenzoate will likely concentrate on "green" chemistry principles to improve efficiency and reduce environmental impact. ntnu.no

Key areas of development include:

Alternative Feedstocks: Research is exploring the use of renewable, biomass-based starting materials to replace petroleum-derived precursors like toluene. researchgate.netdeloitte.com For instance, processes are being developed to produce benzoic acid from renewable sources like quinic acid and shikimic acid. researchgate.net

Greener Solvents and Catalysts: The development of environmentally friendly solvents and anti-solvents is a major trend in chemical processing. rsc.org For ester production, research into solid, reusable magnetic catalysts, for example, aims to replace traditional catalysts that are often difficult to separate from the reaction mixture, thereby streamlining the process and reducing waste. researchgate.net

Process Optimization and Waste Valorization: Modern approaches focus on designing integrated processes that maximize atom economy and minimize waste streams. ntnu.no This includes developing techniques for the high-efficiency recovery and utilization of byproducts and residues, turning what was once considered waste into valuable chemical raw materials. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthesis Concepts

| Feature | Traditional Approach | Sustainable Approach |

|---|---|---|

| Starting Materials | Primarily petrochemicals (e.g., toluene) researchgate.net | Biomass-derived feedstocks (e.g., quinic acid) researchgate.netdeloitte.com |

| Catalysis | Homogeneous catalysts, often requiring complex separation | Heterogeneous, reusable catalysts (e.g., magnetic catalysts) researchgate.net |

| Solvents | Conventional organic solvents | Green solvents, anti-solvent extraction methods rsc.org |

| Waste Management | Disposal of residues (landfill, incineration) researchgate.net | Valorization and recycling of byproducts researchgate.net |

| Energy | Often energy-intensive distillation and separation steps ntnu.no | Processes designed for lower energy consumption deloitte.com |

Exploration of Bioisosteric Analogues and Structural Modifications

In medicinal chemistry and materials science, the strategic replacement of specific atoms or functional groups with others that have similar physical or chemical properties—a concept known as bioisosterism—is a powerful tool for optimizing molecular function. wikipedia.orgbaranlab.org The structure of this compound offers multiple sites for such modifications to fine-tune its properties for specific applications.

The purpose of creating bioisosteric analogues is to enhance desired characteristics like metabolic stability, bioavailability, or binding affinity to a biological target without drastically altering the core structure. wikipedia.org For example, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation, potentially increasing a drug candidate's half-life. wikipedia.org

Future research will likely explore:

Halogen Substitution: The chlorine and fluorine atoms on the aromatic ring are key to the molecule's properties. Replacing one halogen with another (e.g., bromine) or with other groups like a trifluoromethyl group can modulate lipophilicity, electronic character, and binding interactions. researchgate.net

Ester Group Modification: The ethyl ester group can be replaced with a wide range of other functionalities. A classic bioisosteric replacement for an ester is an amide, which can lead to increased metabolic stability. wikipedia.org Other potential replacements include oxadiazoles, which are themselves considered valuable bioisosteres of carboxylic acids and esters in medicinal chemistry. acs.org

Ring System Alterations: The core phenyl ring could be replaced by other aromatic systems, such as thiophene (B33073) or naphthalene, to explore different spatial arrangements and electronic properties, potentially improving efficacy or altering target specificity in a drug design context. wikipedia.org

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Chlorine Atom (-Cl) | -Br, -CF₃, -CN | Modify size, lipophilicity, and electronic properties. researchgate.netcambridgemedchemconsulting.com |

| Fluorine Atom (-F) | -H, -OH, -CH₃ | Minimal steric change; modulates pKa, polarity, and metabolic stability. wikipedia.orgnih.gov |

| Ester (-COOEt) | Amide (-CONH₂), Oxadiazole, Tetrazole, Carboxylic Acid (-COOH) | Alter metabolic stability, hydrogen bonding capacity, and solubility. wikipedia.orgacs.org |

| Phenyl Ring | Thiophene, Pyridine, Naphthalene | Change core scaffold, alter aromaticity, and explore new binding interactions. wikipedia.org |

Computational Design of New Functional Molecules

In silico or computational drug design has become an indispensable tool for accelerating the discovery of new bioactive molecules. nih.gov Starting with a known molecular framework, such as this compound, these computational methods can be used to design and evaluate vast libraries of virtual compounds, identifying promising candidates for synthesis and testing.

Key computational strategies include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD methods like molecular docking can be used to predict how potential new molecules will bind to it. nih.gov This allows for the rational design of derivatives with improved binding affinity.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods can be used. These techniques, such as pharmacophore modeling, rely on the knowledge of other molecules that are active to build a model of the essential features required for activity. nih.gov

Scaffold Hopping: This technique identifies molecules with different core structures (scaffolds) but similar biological activity. nih.gov Starting with the dichlorofluorobenzoate scaffold, algorithms can search for novel core structures that maintain the key spatial and electronic features required for function, leading to the discovery of entirely new classes of compounds. nih.gov

Generative Models: Advanced machine learning and AI approaches can "learn" the rules of chemical synthesis and desired properties to generate novel molecular structures from scratch. diva-portal.org A model could be trained to decorate the this compound scaffold with different functional groups to optimize for specific properties. diva-portal.org

Applications in Emerging Fields of Chemical Science

The unique combination of a halogenated aromatic ring and an ester functional group makes this compound and its derivatives interesting candidates for applications in advanced materials science. acs.org The presence of fluorine, in particular, can impart unique properties such as high thermal stability, chemical inertness, and low surface energy. mdpi.commdpi.com

Emerging areas where such compounds could find application include:

Advanced Polymers and Coatings: Fluorinated compounds are used to create high-performance polymers like fluorinated polyurethanes (FPUs). mdpi.com These materials exhibit excellent weather and chemical resistance, hydrophobicity, and thermal stability, making them suitable for demanding applications in aerospace, textiles, and specialty coatings. mdpi.com The dichlorofluorobenzoate moiety could be incorporated as a monomer or an additive to develop new polymers with tailored properties.

Organic Electronics: Functionalized aromatic compounds are the building blocks of organic semiconductors, which are used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the aromatic ring, heavily influenced by its halogen substituents, could be tuned for use in these next-generation electronic devices.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions linked by organic ligands. bccresearch.com Carboxylate-functionalized molecules, such as the parent acid 3,6-dichloro-2-fluorobenzoic acid, can serve as the organic linkers in MOF synthesis. biosynth.com The resulting frameworks have potential applications in gas storage, separation, and catalysis, with the halogenated nature of the linker potentially creating specific functionalities within the pores. bccresearch.com

Metamaterials: These are artificially engineered materials with properties not found in nature, often designed at the nanoscale. cas.org Polymers and other organic composites are fundamental to building metamaterials. Fluorinated compounds could be used to create components for metamaterials with specific refractive indices or tailored responses to electromagnetic radiation. cas.org

Q & A

What are the established synthetic routes for Ethyl 3,6-dichloro-2-fluorobenzoate, and what key steps ensure regioselectivity?

Level: Basic

Methodological Answer:

The synthesis typically begins with halogenated benzoic acid precursors. A common approach involves:

Nitration and Halogenation: Introduce chloro and fluoro groups at specific positions using controlled nitration (e.g., HNO₃/H₂SO₄) followed by halogenation (e.g., Cl₂/FeCl₃ or F₂ gas under inert conditions) to achieve regioselectivity .

Esterification: React the halogenated benzoic acid with ethanol in the presence of a catalyst like H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .

Purification: Column chromatography or recrystallization ensures purity.

Critical Considerations:

- Regioselectivity is controlled by steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., -NO₂) direct halogenation to specific positions .

- Reaction temperatures and solvent polarity (e.g., DMF vs. THF) influence yield and byproduct formation.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 85% | |

| Halogenation | Cl₂, FeCl₃, 40°C | 78% | |

| Esterification | Ethanol, H₂SO₄, reflux | 92% |

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- 1H/19F NMR: Identify fluorine and chlorine substitution patterns. For example, the fluorine atom at the 2-position causes distinct splitting in aromatic proton signals .

- IR Spectroscopy: Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry): Validate molecular formula (e.g., C₉H₇Cl₂FO₂) with <2 ppm error .

- HPLC-PDA: Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Data Interpretation Example:

In NMR, the deshielded fluorine at position 2 splits adjacent protons into doublets (J = 8–10 Hz), while chlorine atoms at positions 3 and 6 cause upfield shifts due to electron-withdrawing effects .

How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

Level: Advanced

Methodological Answer:

- Catalyst Screening: Replace H₂SO₄ with milder catalysts like DMAP (4-dimethylaminopyridine) to reduce side reactions during esterification .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, reducing reaction time by 30% .

- Temperature Gradients: Gradual heating (e.g., 50°C → 80°C) during halogenation minimizes decomposition of thermally sensitive intermediates .

Case Study:

A 2020 study achieved a 70% overall yield by combining diazotization (NaNO₂/HCl) and hydrolysis steps under controlled pH (pH 4–5) .

What is the impact of substituent position (e.g., fluorine vs. chlorine) on the compound’s reactivity in nucleophilic aromatic substitution?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine at position 2 activates the ring for nucleophilic attack at positions 3 and 6 due to its strong -I effect, while chlorine’s bulkiness influences steric accessibility .

- Meta vs. Para Directors: Fluorine acts as an ortho/para director, but steric hindrance from chlorine at position 3 shifts reactivity to position 6 .

Experimental Validation:

In a 2023 study, replacing chlorine with methoxy groups at position 3 reduced reaction rates by 40%, highlighting the importance of halogen electronegativity .

How does this compound degrade under varying storage conditions, and what stabilization strategies are recommended?

Level: Advanced

Methodological Answer:

- Thermal Stability: Decomposes above 150°C, releasing HCl and CO₂. Store at 2–8°C in amber glass to prevent photodegradation .

- Hydrolytic Sensitivity: The ester bond hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., dried THF) for long-term storage .

Accelerated Stability Testing:

After 6 months at 25°C, HPLC analysis showed 95% purity retention under argon vs. 78% in air, emphasizing inert atmosphere storage .

How should researchers address contradictions in reported synthetic yields or spectroscopic data across studies?

Level: Advanced

Methodological Answer:

- Reproducibility Checks: Replicate methods with strict control of variables (e.g., solvent grade, catalyst batch). For example, a 2021 study attributed yield discrepancies (60% vs. 85%) to trace moisture in DMF .

- Data Cross-Validation: Compare NMR chemical shifts with computational models (e.g., DFT calculations) to resolve conflicting assignments .

Case Example:

Discrepancies in 19F NMR shifts (δ = -112 ppm vs. -115 ppm) were resolved by standardizing referencing to CFCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.